molecular formula C22H27N5O3 B2944604 1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 941983-82-0

1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No. B2944604
M. Wt: 409.49
InChI Key: ISSSDOOULVQKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a 1,3-benzodioxole group , a piperazine group, and a pyrimidine group. The 1,3-benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group consists of a benzene ring fused with a dioxole ring .

Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds structurally related to "1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone" have been investigated for their interaction with specific biological receptors, such as the CB1 cannabinoid receptor. For instance, studies have focused on the conformational analysis and development of pharmacophore models to understand the steric and electrostatic requirements for receptor binding, which is crucial for designing drugs with targeted actions (Shim et al., 2002).

Antimicrobial Activity

Research on compounds with a similar structure has also explored their antimicrobial properties. For example, derivatives have been synthesized and tested against various strains of bacteria and fungi, showing variable and modest activity. Such investigations are foundational for developing new antibiotics and antifungal agents (Patel et al., 2011).

Anti-Inflammatory and Analgesic Agents

Another area of application includes the synthesis of novel compounds for their potential anti-inflammatory and analgesic properties. Studies have led to the creation of derivatives that act as cyclooxygenase inhibitors, offering insights into the design of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Pharmacokinetics and Drug Development

Additionally, the pharmacokinetics, metabolism, and excretion profiles of structurally related compounds have been examined in various species, including humans. Such studies are critical for drug development, helping to predict human responses and optimize therapeutic efficacy (Sharma et al., 2012).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-16-13-20(25-7-3-2-4-8-25)24-22(23-16)27-11-9-26(10-12-27)21(28)17-5-6-18-19(14-17)30-15-29-18/h5-6,13-14H,2-4,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSSDOOULVQKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

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